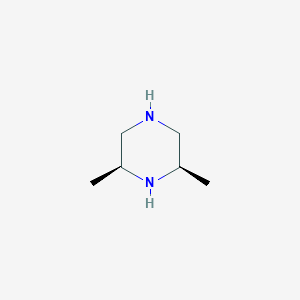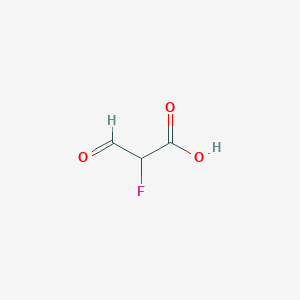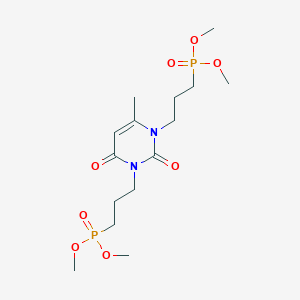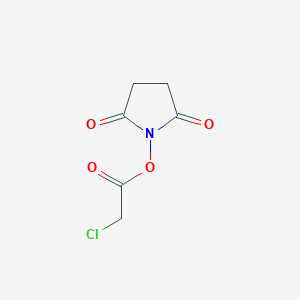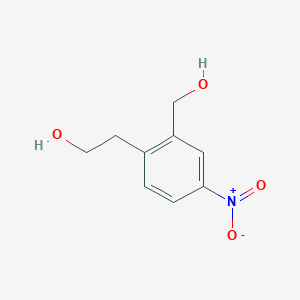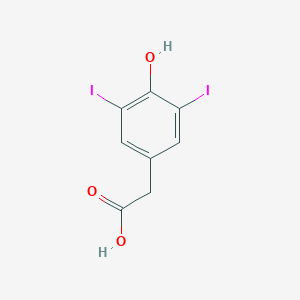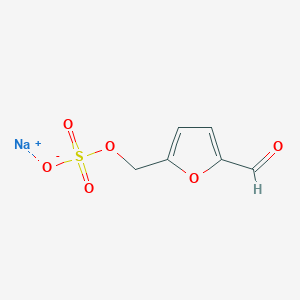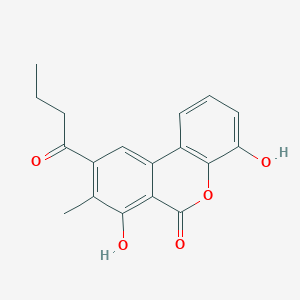
Murayalactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Murayalactone is a natural product that belongs to the family of lactones. It was first discovered in the roots of the Muraya koenigii plant, commonly known as curry leaves. The compound has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In recent years, murayalactone has gained significant attention from the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of murayalactone is not fully understood. However, several studies have suggested that murayalactone exerts its biological activities by modulating various signaling pathways in the body. For example, murayalactone has been found to inhibit the expression of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the development of various inflammatory diseases. Additionally, murayalactone has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
Effets Biochimiques Et Physiologiques
Murayalactone has been found to possess various biochemical and physiological effects. For example, murayalactone has been found to reduce the levels of reactive oxygen species (ROS) in the body, which are known to cause oxidative stress and damage to cells. Additionally, murayalactone has also been found to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Murayalactone has several advantages for lab experiments. For example, murayalactone is a natural product, which means that it is readily available and can be easily extracted from the Muraya koenigii plant. Additionally, murayalactone has been extensively studied, and its biological activities are well documented. However, one limitation of using murayalactone in lab experiments is that it is relatively unstable and can degrade quickly, which can affect the reproducibility of results.
Orientations Futures
There are several future directions for the study of murayalactone. One potential area of research is the development of novel drug formulations that incorporate murayalactone. Additionally, further studies are needed to elucidate the exact mechanism of action of murayalactone and to identify its molecular targets. Furthermore, studies are needed to investigate the potential of murayalactone as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related diseases.
Conclusion:
In conclusion, murayalactone is a natural product that possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has gained significant attention from the scientific community due to its potential therapeutic applications. Further studies are needed to fully understand the mechanism of action of murayalactone and to investigate its potential as a therapeutic agent for the treatment of various diseases.
Applications De Recherche Scientifique
Murayalactone has been extensively studied for its potential therapeutic applications. Several studies have reported that murayalactone possesses anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, murayalactone has also been found to exhibit anticancer properties, making it a promising candidate for the development of novel anticancer drugs.
Propriétés
Numéro CAS |
157536-36-2 |
|---|---|
Nom du produit |
Murayalactone |
Formule moléculaire |
C18H16O5 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
9-butanoyl-4,7-dihydroxy-8-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C18H16O5/c1-3-5-13(19)11-8-12-10-6-4-7-14(20)17(10)23-18(22)15(12)16(21)9(11)2/h4,6-8,20-21H,3,5H2,1-2H3 |
Clé InChI |
CLNKOMAKOKTKNT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)OC2=O)O)C |
SMILES canonique |
CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)OC2=O)O)C |
Autres numéros CAS |
157536-36-2 |
Synonymes |
murayalactone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide](/img/structure/B139700.png)
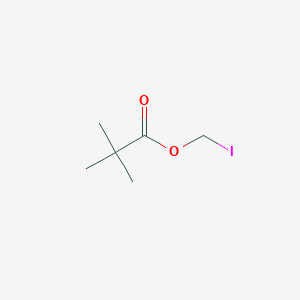
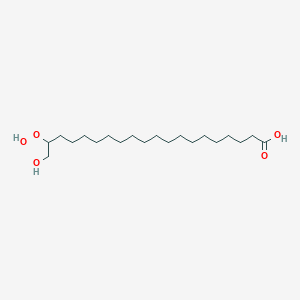
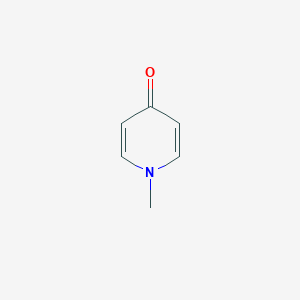
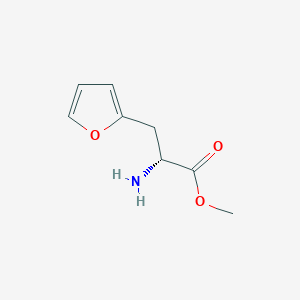
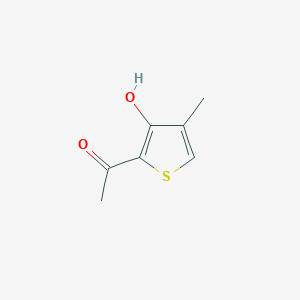
![1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone](/img/structure/B139715.png)
